molecular formula C16H19BO3 B1390988 4,4,5,5-Tetramethyl-2-(5-phenylfuran-2-yl)-1,3,2-dioxaborolane CAS No. 1396752-91-2

4,4,5,5-Tetramethyl-2-(5-phenylfuran-2-yl)-1,3,2-dioxaborolane

Cat. No.: B1390988
CAS No.: 1396752-91-2
M. Wt: 270.1 g/mol
InChI Key: FSCIEWGQNCCYEQ-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(5-phenylfuran-2-yl)-1,3,2-dioxaborolane is a specialized chemical compound belonging to the class of boronic acids and derivatives. This compound is characterized by its unique structure, which includes a boronic ester group and a phenylfuran moiety. It is primarily used in organic synthesis and various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-2-(5-phenylfuran-2-yl)-1,3,2-dioxaborolane typically involves the reaction of phenylfuran derivatives with boronic acid derivatives under specific conditions. One common method is the Miyaura borylation reaction, which involves the use of a palladium catalyst and a suitable boronic acid derivative.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that require precise control of reaction conditions, including temperature, pressure, and the use of catalysts. The process involves the careful handling of reagents and the purification of the final product to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of chemical reactions, including:

  • Oxidation: The boronic ester group can be oxidized to form boronic acids.

  • Reduction: Reduction reactions can be used to convert the compound into its corresponding boronic acid derivatives.

  • Substitution: The phenylfuran moiety can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.

Major Products Formed: The major products formed from these reactions include boronic acids, boronic esters, and various substituted phenylfuran derivatives.

Scientific Research Applications

Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of complex molecules. It is particularly useful in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely used in the synthesis of biaryls and other organic compounds.

Biology: In biological research, 4,4,5,5-Tetramethyl-2-(5-phenylfuran-2-yl)-1,3,2-dioxaborolane is used as a reagent in the study of enzyme mechanisms and the development of bioactive molecules. Its reactivity with various biomolecules makes it a valuable tool in biochemical assays.

Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to form stable complexes with biological targets makes it useful in drug design and discovery.

Industry: In the chemical industry, this compound is used in the production of advanced materials, including polymers and coatings. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(5-phenylfuran-2-yl)-1,3,2-dioxaborolane exerts its effects involves its interaction with molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other functional groups, which allows it to participate in various biochemical processes. The phenylfuran moiety can interact with enzymes and receptors, leading to specific biological effects.

Comparison with Similar Compounds

  • Boronic Acids: Similar compounds include other boronic acids and their derivatives, which share the boronic ester group.

  • Phenylfuran Derivatives: Compounds with similar phenylfuran structures are also related to this compound.

Uniqueness: 4,4,5,5-Tetramethyl-2-(5-phenylfuran-2-yl)-1,3,2-dioxaborolane is unique due to its specific combination of the boronic ester group and the phenylfuran moiety. This combination provides it with distinct reactivity and stability properties that are not found in other similar compounds.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(5-phenylfuran-2-yl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BO3/c1-15(2)16(3,4)20-17(19-15)14-11-10-13(18-14)12-8-6-5-7-9-12/h5-11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCIEWGQNCCYEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-phenylfuran (1.20 g, 8.32 mmol) in dry tetrahydrofuran (100 mL) was added a solution of n-BuLi (4.9 mL, 2.5 M solution in hexane) dropwise with stirring at −78° C. under nitrogen. The resulting solution was warmed slowly to −40° C. during 45 min and stirred at this temperature for another 30 min. The mixture was cooled again below −78° C. followed by dropwise addition of 4,4,5,5-tetramethyl-2-(propan-2-yloxy)-1,3,2-dioxaborolane (3.10 g, 16.66 mmol). After warming to room temperature, the mixture was quenched with NH4Cl (aq) and extracted with ethyl acetate (3×80 mL). The combined organic layers were dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure to give the residue, which was purified by silica gel column chromatography (2% ethyl acetate in petroleum ether) to afford 4,4,5,5-tetramethyl-2-(5-phenylfuran-2-yl)-1,3,2-dioxaborolane (560 mg, 25%).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
4.9 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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